(2R)-2-cyclopropanesulfonamido-3-methylbutanoic acid hydrochloride
Overview
Description
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include the class of compounds it belongs to and its major applications .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound and the products formed in the reactions .Physical and Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, and stability. Techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can be used .Scientific Research Applications
Renin Inhibitors
One application is in the design of renin inhibitors. Research has shown that compounds similar to (2R)-2-cyclopropanesulfonamido-3-methylbutanoic acid are used in synthesizing peptides that act as potent inhibitors of human plasma renin. This is significant as renin plays a crucial role in the body's renin-angiotensin system, affecting blood pressure and fluid balance. A study by Thaisrivongs et al. (1987) elaborates on this application, specifically in the context of angiotensinogen transition-state analogs (Thaisrivongs et al., 1987).
Ion-Exchange Techniques
The compound has been studied in the context of ion-exchange and ion-exclusion techniques, particularly in the preparation of certain hydroxy acids from acetoin. Powell et al. (1972) explored these techniques in the synthesis of 2,3-dihydroxy-2-methylbutanoic acid, demonstrating the compound's relevance in chemical synthesis and purification methods (Powell et al., 1972).
Chiroptical Properties
Research has also been conducted on the chiroptical properties of optically active 2-methyl substituted acids, which includes compounds like (2R)-2-cyclopropanesulfonamido-3-methylbutanoic acid. Korver and Gorkom (1974) investigated the circular dichroism (CD) spectra and NMR of such compounds, contributing to our understanding of their stereochemical behavior (Korver & Gorkom, 1974).
Stereochemistry in Organic Synthesis
The compound is relevant in the study of stereochemistry in organic synthesis. Research has been conducted on the preparation of enantiomerically pure acids and esters, which are essential in the synthesis of biologically active molecules. Torres-Valencia et al. (1995, 1998) have provided significant insights into this area, particularly in the preparation of epoxy-2-methylbutanoic acids (Torres-Valencia et al., 1995) (Torres-Valencia et al., 1998).
Coordination Compounds in Chemistry
Warnke and Trojanowska (1993) examined the 1H NMR spectra of coordination compounds involving similar acids, contributing to our understanding of metal-ligand interactions in chemistry (Warnke & Trojanowska, 1993).
Drug Metabolism
In the field of drug metabolism, this compound has been studied as part of a microbial-based biocatalytic system to produce mammalian metabolites of certain drugs. Zmijewski et al. (2006) demonstrated its application in understanding the metabolism of drugs like LY451395 (Zmijewski et al., 2006).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
(2R)-2-(cyclopropylsulfonylamino)-3-methylbutanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4S.ClH/c1-5(2)7(8(10)11)9-14(12,13)6-3-4-6;/h5-7,9H,3-4H2,1-2H3,(H,10,11);1H/t7-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDVFNGRGOWQYSH-OGFXRTJISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NS(=O)(=O)C1CC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)O)NS(=O)(=O)C1CC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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